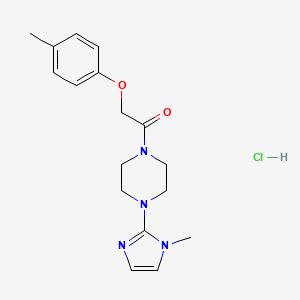

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone hydrochloride

Description

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone hydrochloride is a piperazine-based compound featuring a 1-methylimidazole moiety and a p-tolyloxy ethanone backbone. Piperazine derivatives are pharmacologically significant due to their versatility in modulating receptor interactions, particularly in the central nervous system and antimicrobial applications . The hydrochloride salt form improves solubility, a critical factor for bioavailability in therapeutic contexts.

Properties

IUPAC Name |

1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2.ClH/c1-14-3-5-15(6-4-14)23-13-16(22)20-9-11-21(12-10-20)17-18-7-8-19(17)2;/h3-8H,9-13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENNOTBCJPMKQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=CN3C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reaction of 1-methyl-1H-imidazole with p-tolyl chloride in the presence of a suitable base, followed by the introduction of the ethanone group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process may also incorporate purification steps such as recrystallization or chromatography to achieve the desired purity levels. Safety measures and environmental considerations are crucial in the industrial production of this compound to minimize waste and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It can be used in biological studies to investigate the interactions of imidazole derivatives with biological targets.

Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals or as a compound in drug discovery.

Industry: It may be employed in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the piperazine and tolyloxy groups may influence its binding affinity and specificity. The exact mechanism would depend on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Impact on Bioactivity

- Imidazole vs. However, tetrazoles exhibit greater thermal stability .

- Ethanone vs. Ethanol Linkers: The ethanone moiety in the target compound may confer higher metabolic stability than ethanol-linked analogs (e.g., ), as ketones resist oxidation better than alcohols.

- Substituent Effects : The p-tolyloxy group introduces moderate lipophilicity, balancing solubility and membrane permeability. In contrast, trifluoromethyl groups (e.g., ) enhance electronegativity and resistance to enzymatic degradation.

Pharmacological Implications

While direct activity data for the target compound are unavailable, structural parallels suggest:

- Antimicrobial Potential: Benzimidazole-piperazine hybrids (e.g., ) show broad-spectrum activity; the p-tolyloxy group may enhance gram-positive targeting.

- CNS Applications : Piperazine-imidazole combinations (e.g., ) are prevalent in antipsychotic agents due to dopamine receptor modulation.

Biological Activity

1-(4-(1-Methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural components, particularly the piperazine and imidazole moieties, suggest interactions with various biological targets, including receptors and enzymes involved in cellular signaling and regulation.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 1-methyl-1H-imidazole group and a p-tolyloxy ethyl ketone moiety. This unique structural arrangement enhances its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N4O·HCl |

| Molecular Weight | 288.79 g/mol |

| CAS Number | 1706449-70-8 |

| Solubility | Soluble in water |

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and kinases. The imidazole and piperazine groups facilitate binding to target sites, influencing cellular pathways associated with growth, proliferation, and apoptosis.

Kinase Inhibition

A study highlighted the compound's moderate inhibitory activity against FLT3 (Fms-like tyrosine kinase 3), a receptor implicated in leukemia. This suggests its potential as a lead compound for developing targeted cancer therapies.

Antitumor Activity

The compound has been investigated for its antitumor properties, particularly against leukemia cell lines. In vitro studies have shown that it can inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: FLT3 Inhibition

In a comparative analysis, the compound demonstrated an IC50 value of approximately 5 µM against FLT3, indicating significant potency relative to other known inhibitors.

Neurotransmitter Interaction

The piperazine structure is known for its affinity toward serotonin and dopamine receptors. Preliminary studies suggest that this compound may exhibit anxiolytic or antidepressant effects by modulating neurotransmitter levels in the brain.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, we can compare it with structurally related compounds:

| Compound Name | Notable Activity | IC50 (µM) |

|---|---|---|

| 4-(2-Methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine | Anticancer | 3.5 |

| 1-(2-Methylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone | Antidepressant | 4.0 |

| (E)-N-(1-pyridin-2-ylmethyl)-N-(3-methylbenzyl)acetamide | Antimicrobial | 6.0 |

This table illustrates that while similar compounds exhibit notable activities, the specific combination of functional groups in our compound may provide enhanced selectivity or potency against certain biological targets.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential. Studies suggest that this compound has favorable absorption characteristics, with good bioavailability when administered orally.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.